Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-
Overview
Description
“Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group , which is often used in organic synthesis due to its reactivity .
Synthesis Analysis
The synthesis of such compounds typically involves borylation, a process where a boron group is introduced into a molecule . In this case, the borylation likely occurs at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of “Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-” is complex, with a morpholine ring attached to a phenyl group via an acetyl linkage . This phenyl group is further connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in the compound is known to participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 542.8±50.0 °C and a predicted density of 1.25±0.1 g/cm3 .Scientific Research Applications
Synthesis and Characterization
Morpholine derivatives are extensively researched for their synthesis and chemical properties. Wu et al. (2021) conducted a detailed study on the synthesis, crystal structure, and vibrational properties of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and related compounds. They characterized the structures using spectroscopy and X-ray diffraction and conducted DFT calculations to analyze the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals of the compounds, highlighting their chemical versatility and potential for further functionalization in various scientific applications (Wu et al., 2021).
Biological Activity and Pharmacological Potential
Morpholine derivatives also demonstrate significant biological activities, which can be harnessed for pharmacological applications. A study by Al‐Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues and evaluated their antagonistic role against neoplastic development. The research highlighted the potential of these compounds in inhibiting tumor growth, providing a foundation for future cancer therapeutics (Al‐Ghorbani et al., 2017).
Chemical Manipulations and Drug Development
The versatile nature of morpholine and its derivatives allows for extensive chemical manipulations, leading to the development of therapeutically significant compounds. Rupak et al. (2016) emphasized the importance of morpholine in the pharmaceutical industry, noting its role in developing various drugs to treat a broad range of medical ailments. The study underscored the importance of structure-activity relationships in developing morpholine-based molecules with potential therapeutic significance (Rupak et al., 2016).
properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-5-7-15(8-6-14)23-13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOZHCQIQWULQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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